Eliglustat intermediate 3 is a crucial compound in the synthesis of eliglustat, a small molecule inhibitor of glucosylceramide synthase, primarily used for treating type 1 Gaucher disease. This genetic disorder results from a deficiency in the enzyme acid β-glucosidase, leading to the accumulation of glucosylceramide in various organs. The inhibition of glucosylceramide synthase by eliglustat helps reduce this accumulation, thus alleviating symptoms associated with the disease .
Eliglustat is classified as a carboxamide derived from octanoic acid and a specific amino compound. It is recognized under the Chemical Entities of Biological Interest (ChEBI) database with the identifier CHEBI:82752 . The compound's systematic name is N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide, reflecting its complex structure .
The synthesis of eliglustat intermediate 3 involves several methods as outlined in various patents and research articles. Notably:
These methods highlight the complexity and challenges involved in producing eliglustat intermediate 3.
The molecular structure of eliglustat intermediate 3 features multiple functional groups that contribute to its activity as a glucosylceramide synthase inhibitor. Key structural components include:
The stereochemistry is significant, with specific configurations at chiral centers influencing its pharmacological properties.
The synthesis of eliglustat intermediate 3 involves several key reactions:
Each reaction step requires careful optimization to maximize yield and purity.
Eliglustat functions primarily by inhibiting glucosylceramide synthase, which is pivotal in the biosynthesis of glycosphingolipids. By blocking this enzyme's activity:
This mechanism is crucial for mitigating the symptoms associated with the disease.
Eliglustat intermediate 3 exhibits several notable physical and chemical properties:
These properties are essential for both laboratory handling and formulation into pharmaceutical preparations.
Eliglustat intermediate 3 serves primarily in pharmaceutical applications related to Gaucher disease treatment:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5